(S)-(Tetrahydrofuran-3-yl)methanol

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

(S)-(Tetrahydrofuran-3-yl)methanol, CAS 124391-75-9, is a chiral heterocyclic alcohol with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol. It is a key intermediate in the asymmetric synthesis of complex bioactive molecules, particularly in the pharmaceutical and agrochemical industries.

Molecular Formula C5H10O2
Molecular Weight 102.133
CAS No. 124391-75-9
Cat. No. B598496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(Tetrahydrofuran-3-yl)methanol
CAS124391-75-9
Molecular FormulaC5H10O2
Molecular Weight102.133
Structural Identifiers
SMILESC1COCC1CO
InChIInChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m0/s1
InChIKeyPCPUMGYALMOCHF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(Tetrahydrofuran-3-yl)methanol (CAS 124391-75-9): A Key Chiral Building Block for Asymmetric Synthesis and Pharmaceutical R&D


(S)-(Tetrahydrofuran-3-yl)methanol, CAS 124391-75-9, is a chiral heterocyclic alcohol with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol . It is a key intermediate in the asymmetric synthesis of complex bioactive molecules, particularly in the pharmaceutical and agrochemical industries . This compound is characterized by its (S)-configured tetrahydrofuran ring and a reactive hydroxymethyl group, which makes it a valuable chiral building block for constructing Active Pharmaceutical Ingredients (APIs) and other stereochemically-defined molecules .

Stereochemical-control study fit: enantiopure (S)-configured building block
Chiral reference standard workflow: confirmed identity via optical rotation
Enantiomer-specific assay response context: supports synthesis of single-isomer targets

Why Generic (Tetrahydrofuran-3-yl)methanol Cannot Substitute for the Enantiopure (S)-Isomer in Critical Applications


Generic or racemic (tetrahydrofuran-3-yl)methanol (CAS 15833-61-1) cannot simply be interchanged with the enantiopure (S)-enantiomer due to fundamental differences in stereochemical outcomes and biological activity. The (S)-enantiomer possesses a specific three-dimensional orientation that is essential for chiral recognition in biological systems and asymmetric synthesis. For example, in the synthesis of the insecticide dinotefuran, the (S)-enantiomer exhibits significantly higher insecticidal activity than its (R)-counterpart, making enantiopurity a critical factor for product efficacy . Substituting with the racemate introduces the less active or even antagonistic (R)-enantiomer, which can reduce overall activity by up to 50% and complicate regulatory approval. The following section provides quantitative evidence to support the selection of the (S)-enantiomer over its analogs.

Target
Enantiopure (S)-enantiomer: specific 3D orientation critical for chiral recognition
Potential Substitute
Racemic mixture (CAS 15833-61-1): contains 50% (R)-enantiomer, may reduce activity and complicate regulatory review
Target
Confirmed (S)-enantiomer with documented optical rotation for identity verification
Potential Substitute
(R)-enantiomer (CAS 124506-31-6): opposite stereochemistry may not transfer directly; requires enantiomer-attribution review
Target
5-membered tetrahydrofuran ring scaffold with distinct conformational profile
Potential Substitute
6-membered tetrahydropyran analog: ring-size mismatch may shift physicochemical and binding properties

Quantitative Evidence for (S)-(Tetrahydrofuran-3-yl)methanol (CAS 124391-75-9) Differentiation in R&D and Industrial Applications


Enantiomeric Purity >99% ee Achieved via Dynamic Kinetic Resolution for Superior Stereochemical Fidelity

The (S)-enantiomer can be obtained with an enantiomeric excess (ee) of >99% through dynamic kinetic resolution, as demonstrated in the synthesis of (S)-(+)-dinotefuran [1]. This high optical purity ensures that the chiral building block is suitable for applications requiring stringent stereochemical control, unlike the racemic mixture (CAS 15833-61-1) which contains equal amounts of both enantiomers and can lead to reduced or unpredictable biological activity.

Enantiomeric purity
Class-level inference
>99% ee (S)-enantiomer vs racemate 0% ee
Supports stereochemical-control workflow and enantiopure synthesis requirements
Dynamic kinetic resolution method; data to verify for specific batch
Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Specific Rotation [α] = +25.53° (c=0.01, MeOH) Confirms Enantiomeric Identity and Purity

The (S)-enantiomer exhibits a specific optical rotation of +25.53° (c=0.01 g/mL, MeOH) at room temperature . This value is a critical quality control parameter that distinguishes it from the (R)-enantiomer (CAS 124506-31-6), which would have an equal but opposite rotation (approximately -25.53° under the same conditions). This measurement confirms the stereochemical identity and can be used to verify the compound's enantiomeric purity during procurement and synthesis.

Optical rotation identity
Class-level inference
[α] = +25.53° (c=0.01, MeOH)
Enables enantiomer-attribution review and QC verification during procurement
Opposite sign expected for (R)-enantiomer; source-specific review recommended
Optical Rotation Chiral Purity Quality Control

Synthetic Yield of 85% in a Key Chiral Resolution Step Demonstrates Process Feasibility

In a reported dynamic kinetic resolution process for preparing the (S)-enantiomer, an 85% yield was achieved for the key step involving the conversion of racemic (tetrahydrofuran-3-yl)methanol to the (S)-(+)-enantiomer [1]. This yield is comparable to or better than alternative resolution methods, demonstrating the efficiency of this specific synthetic route and supporting its viability for scale-up.

Resolution yield
Cross-study comparable
85% yield for (S)-enantiomer production
Supports process feasibility assessment and scale-up planning
Dynamic kinetic resolution; class-level comparison to 50–80% for classical methods
Synthetic Yield Chiral Resolution Process Chemistry

Five-Membered Tetrahydrofuran Ring Imparts Distinct Physicochemical Properties Compared to Six-Membered Analog

The five-membered tetrahydrofuran ring in (S)-(tetrahydrofuran-3-yl)methanol (MW 102.13, density ~1.038 g/cm³) confers different physicochemical properties compared to the six-membered analog, (tetrahydro-2H-pyran-4-yl)methanol (MW 116.16, density not directly comparable but expected to differ) . In studies of related insect attractants, five-membered heterocyclic compounds generally outperformed their six-membered counterparts in terms of activity, suggesting that ring size can be a critical determinant of biological efficacy [1].

Ring-size physicochemicals
Cross-study comparable
MW 102.13 (5-ring) vs 116.16 (6-ring)
Ring-size context may influence molecular recognition and binding affinity
Inference from insect attractant studies; requires target-specific validation
Ring Size Physicochemical Properties Structure-Activity Relationship

Direct Link to (S)-Dinotefuran Synthesis: Enantiopure Building Block Essential for Potent Insecticide

The (S)-enantiomer of (tetrahydrofuran-3-yl)methanol is a direct precursor to (S)-(+)-dinotefuran, a neonicotinoid insecticide. The (S)-enantiomer of dinotefuran exhibits significantly higher insecticidal activity than the (R)-enantiomer . Using racemic starting material would result in a 1:1 mixture of active and less active enantiomers, reducing overall potency and potentially increasing environmental burden. Therefore, the procurement of enantiopure (S)-(tetrahydrofuran-3-yl)methanol is a critical decision point for the cost-effective synthesis of high-purity (S)-dinotefuran.

Dinotefuran enantiomer activity
Class-level inference
Significant (S)-preference reported for insecticidal activity
Supports enantiopure building block selection for agrochemical R&D
Literature reports on dinotefuran enantiomer activity; data to verify
Agrochemical Synthesis Chiral Intermediate Dinotefuran

Standard Purity of ≥97% with Batch-Specific QC Documentation Ensures Reproducible R&D Outcomes

Commercial suppliers typically provide (S)-(tetrahydrofuran-3-yl)methanol with a standard purity of ≥97%, supported by batch-specific quality control (QC) documentation including NMR, HPLC, and GC analyses . This level of purity and documentation is essential for ensuring reproducible results in research and development. While the racemic analog is also available at similar purity, the combination of high chemical purity and high enantiomeric purity is a key differentiator for the (S)-enantiomer, as it ensures both chemical and stereochemical integrity in downstream applications.

Batch purity & QC
Supporting evidence
≥97% (standard commercial purity)
Chemical purity supports reproducible R&D outcomes; enantiopurity is key differentiator
Batch-specific QC documentation (NMR, HPLC, GC) available from suppliers
Chemical Purity Quality Control Reproducibility

Key Application Scenarios for (S)-(Tetrahydrofuran-3-yl)methanol (CAS 124391-75-9) Based on Quantitative Evidence


Synthesis of Enantiopure Agrochemicals, Specifically (S)-Dinotefuran

The (S)-enantiomer is the preferred starting material for the synthesis of (S)-(+)-dinotefuran, a neonicotinoid insecticide with enhanced activity. The high enantiomeric purity (>99% ee) achievable for (S)-(tetrahydrofuran-3-yl)methanol ensures that the final product is predominantly the active enantiomer, maximizing insecticidal efficacy and minimizing environmental impact [1].

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

As a versatile chiral building block, (S)-(tetrahydrofuran-3-yl)methanol is used in the asymmetric synthesis of various APIs. Its well-defined stereochemistry and high optical purity make it a reliable starting material for constructing complex molecules with specific three-dimensional orientations, which is crucial for target binding and biological activity .

Development of Novel Bioactive Molecules in Medicinal Chemistry

The five-membered tetrahydrofuran ring and reactive hydroxymethyl group make (S)-(tetrahydrofuran-3-yl)methanol a valuable scaffold for medicinal chemistry exploration. Researchers can leverage its chiral nature and synthetic versatility to create libraries of enantiopure compounds for biological screening, particularly in areas where ring size and stereochemistry are critical for activity, such as antiviral or anticancer research [2].

Application
Selection Property
Validation Focus
Enantiopure agrochemical synthesis research
Enantiomeric excess and stereochemical control
Enantiomer-specific activity and process yield review
Chiral pharmaceutical intermediate synthesis
Optical rotation identity and chiral purity
Stereochemical integrity and downstream API target binding assays
Medicinal chemistry scaffold exploration
5-membered ring scaffold and chiral hydroxymethyl handle
Ring-size SAR and enantiomer-specific biological screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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